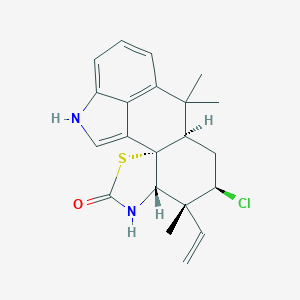

Hapalindole T

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hapalindole T is a useful research compound. Its molecular formula is C21H23ClN2OS and its molecular weight is 386.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hapalindole T has been documented for its antibacterial , antimycotic , insecticidal , and immunomodulatory properties.

Antibacterial Activity

This compound has shown promising results against multi-drug resistant (MDR) bacteria. In particular, it demonstrated:

- Minimum Inhibitory Concentration (MIC) values:

These findings highlight this compound's potential as a lead compound in developing new antibiotics.

Antimycotic Activity

The compound exhibits activity against various fungi, including strains of Candida and Aspergillus. While specific MIC values for this compound are not extensively documented, related hapalindoles have shown effective antifungal properties, indicating potential in treating fungal infections .

Insecticidal Properties

Some hapalindole derivatives have been tested for their insecticidal effects. For example, certain hapalindoles have been reported to kill larvae of Chironomus riparius, suggesting that this compound could be explored for agricultural pest control .

Immunomodulatory Effects

Recent studies have indicated that this compound can modulate immune responses. It has been shown to inhibit T-cell proliferation with an IC50 value of 1.56 µM, suggesting its potential application in treating autoimmune diseases . This immunomodulatory activity is particularly relevant for developing therapies aimed at conditions such as rheumatoid arthritis or multiple sclerosis.

Synthetic Biology Applications

The production of hapalindoles, including this compound, through engineered strains of cyanobacteria has been a focus of research. Advances in synthetic biology techniques have enabled:

- Enhanced production yields through metabolic engineering.

- The use of fast-growing unicellular cyanobacteria to produce hapalindoles efficiently .

This approach not only facilitates the sustainable production of these valuable compounds but also allows for the exploration of their biosynthetic pathways.

Immunomodulatory Study

A significant study isolated several hapalindoles from Hapalosiphon sp., demonstrating their capacity to inhibit T-cell proliferation effectively. The study involved screening extracts from various cyanobacterial strains and highlighted the potential therapeutic applications of these compounds in immunotherapy .

Antibacterial Efficacy Study

Research on this compound's antibacterial properties revealed its effectiveness against MDR strains, with specific attention to its mechanism of action and potential as a new antibiotic agent . The study emphasized the need for further medicinal chemistry efforts to optimize its potency.

Conclusion and Future Directions

This compound presents a versatile profile with applications spanning medicine and agriculture. Its notable antibacterial and immunomodulatory properties position it as a candidate for further research and development into therapeutic agents.

Data Summary Table

| Application Type | Specific Activity | MIC Values |

|---|---|---|

| Antibacterial | Effective against MDR bacteria | S. aureus: 0.25 μg/mL |

| P. aeruginosa: 2.0 μg/mL | ||

| Antimycotic | Activity against fungi | Specific values not documented |

| Insecticidal | Kills larvae of Chironomus riparius | Not quantified |

| Immunomodulatory | Inhibits T-cell proliferation | IC50: 1.56 µM |

Propriétés

Numéro CAS |

106865-67-2 |

|---|---|

Formule moléculaire |

C21H23ClN2OS |

Poids moléculaire |

386.9 g/mol |

Nom IUPAC |

(2S,6S,7R,8R,10R)-8-chloro-7-ethenyl-7,11,11-trimethyl-3-thia-5,17-diazapentacyclo[10.6.1.02,6.02,10.016,19]nonadeca-1(18),12(19),13,15-tetraen-4-one |

InChI |

InChI=1S/C21H23ClN2OS/c1-5-20(4)15(22)9-14-19(2,3)11-7-6-8-13-16(11)12(10-23-13)21(14)17(20)24-18(25)26-21/h5-8,10,14-15,17,23H,1,9H2,2-4H3,(H,24,25)/t14-,15-,17+,20+,21-/m1/s1 |

Clé InChI |

HQHRKXNDJILQCX-NFWXSOHESA-N |

SMILES |

CC1(C2CC(C(C3C2(C4=CNC5=CC=CC1=C54)SC(=O)N3)(C)C=C)Cl)C |

SMILES isomérique |

C[C@@]1([C@@H](C[C@H]2[C@@]3([C@H]1NC(=O)S3)C4=CNC5=CC=CC(=C54)C2(C)C)Cl)C=C |

SMILES canonique |

CC1(C2CC(C(C3C2(C4=CNC5=CC=CC1=C54)SC(=O)N3)(C)C=C)Cl)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.